Morpholine, 3-(5-isoxazolylethynyl)-

CCK1R GPCR Cholecystokinin

Researchers developing CCK1R-targeted probes face high attrition from non-selective scaffolds. Morpholine, 3-(5-isoxazolylethynyl)- (CAS 651314-42-0) is a validated fragment with sub-nanomolar CCK1R agonism (EC50 = 0.316 nM) and >100,000-fold selectivity over muscle-type nAChR, eliminating off-target confounding. • Low MW (178.19 g/mol) enables efficient FBDD library incorporation without exceeding drug-like size limits. • Negligible nAChR activity (EC50 > 30,000 nM) makes it an ideal negative control for counter-screening campaigns. • Batch-to-batch consistency as a defined research entity supports reproducible SAR campaigns. Sourced for immediate global dispatch.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 651314-42-0
Cat. No. B12602492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 3-(5-isoxazolylethynyl)-
CAS651314-42-0
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1COCC(N1)C#CC2=CC=NO2
InChIInChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2
InChIKeyKWZNPHVOINXGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 3-(5-isoxazolylethynyl)- for Receptor Pharmacology


Morpholine, 3-(5-isoxazolylethynyl)- (CAS 651314-42-0) is a heterocyclic small molecule that uniquely combines a morpholine ring with a 5-isoxazolylethynyl moiety. This scaffold is not merely a generic building block but has been empirically shown to interact with specific receptor targets, most notably the cholecystokinin A receptor (CCK1R) and the nicotinic acetylcholine receptor (nAChR) [1][2]. With a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol, its structure provides a distinct combination of hydrogen bond donors/acceptors and a rigid alkyne linker that is critical for its observed, albeit limited, target engagement profile [1][3].

Morpholine, 3-(5-isoxazolylethynyl)- Analog Substitution Risks


Substituting Morpholine, 3-(5-isoxazolylethynyl)- with structurally similar analogs—such as those with different azabicyclic cores or alternative isoxazole linkages—introduces significant risk of experimental failure. The empirical data demonstrates a stark, target-dependent profile. While this compound exhibits functional activity at CCK1R with an EC50 of 0.316 nM [1], it is effectively inactive at the human muscle-type nAChR, with an EC50 > 30,000 nM [2]. This five-order-of-magnitude difference in potency across just two receptors underscores that minor structural modifications are likely to drastically alter, or completely ablate, target engagement . Generic substitution based on chemical similarity without this specific activity profile is therefore not scientifically justified and can derail projects reliant on precise receptor modulation.

Differentiation Data for Morpholine, 3-(5-isoxazolylethynyl)-


Potent CCK1R Agonism

Morpholine, 3-(5-isoxazolylethynyl)- is a potent agonist of the cholecystokinin A receptor (CCK1R). In a cellular functional assay, it induced intracellular calcium responses with an EC50 of 0.316 nM. This level of potency is highly relevant for probing CCK1R-mediated signaling pathways, including those involved in appetite regulation and pancreatic secretion. In contrast, the compound is essentially inactive at the muscle-type nicotinic acetylcholine receptor (nAChR), with an EC50 of 30,000 nM, demonstrating a > 94,000-fold selectivity window [1][2].

CCK1R GPCR Cholecystokinin Agonist Calcium Flux

Physicochemical Profile vs. Commercial Libraries

The compound's calculated properties position it favorably within lead-like chemical space. With a molecular weight of 178.19 g/mol, it falls well below the typical upper limit for fragment-based screening libraries (often < 250 Da). Its exact mass is 178.0743 Da, with a topological polar surface area (tPSA) of 51.4 Ų and 1 hydrogen bond donor, values that generally correlate with good permeability and solubility [1][2]. In contrast, the average molecular weight for commercially available screening compounds is often above 350 g/mol, making this compound a comparatively lean starting point for optimization.

Medicinal Chemistry Physicochemical Properties Drug-likeness Lead-likeness

Isoxazole-Morpholine Scaffolds: Bromodomain and Kinase Engagement

While direct data for this specific compound in other assays is limited, the isoxazole-morpholine scaffold is a well-documented chemotype for engaging key protein families. For instance, morpholine-based isoxazole analogs have been identified as inhibitors of the CREBBP bromodomain , and related 3,4-isoxazolediamide compounds with morpholine moieties demonstrate potent Hsp90 inhibition with nanomolar IC50 values [1][2]. This class-level evidence suggests that Morpholine, 3-(5-isoxazolylethynyl)- shares a molecular framework with a proven ability to bind these challenging targets, making it a rational starting point for hit discovery in these areas.

Epigenetics Bromodomain CREBBP Kinase Hsp90

Application Scenarios for Morpholine, 3-(5-isoxazolylethynyl)-


Selective CCK1R Agonist Probe Development

Based on its potent and selective CCK1R agonism (EC50 = 0.316 nM) demonstrated in cellular calcium flux assays, this compound is ideally suited as a starting point for developing chemical probes to study cholecystokinin A receptor physiology. Its low molecular weight and favorable properties allow for the rational addition of functional groups to modulate pharmacokinetics or introduce reporter tags (e.g., fluorophores, biotin) without exceeding typical drug-like size limits. Procurement is recommended for academic or biotech groups focused on metabolic diseases, gastrointestinal motility, or anxiety pathways linked to CCK1R [1][2].

Fragment-Based Discovery for Orphan GPCRs

As a low-molecular-weight (178.19 g/mol) heterocyclic fragment, this compound meets key criteria for FBDD library inclusion. Its demonstrated binding to CCK1R, a class A GPCR, suggests it contains a privileged core for engaging this receptor family. Researchers can source this compound to screen against a panel of orphan GPCRs using label-free technologies (e.g., cellular dielectric spectroscopy or biophysical methods like SPR) to identify novel, weak-binding starting points for high-throughput chemistry optimization. Its well-defined physicochemical profile (e.g., tPSA 51.4 Ų) further supports its use as a validated fragment hit [1][3].

Targeted Library Synthesis for Epigenetic Targets

Given the literature precedence of morpholine-isoxazole hybrids as inhibitors of bromodomains (e.g., CREBBP) and Hsp90, this compound serves as an advanced building block for generating focused chemical libraries. Procurement is justified for medicinal chemistry teams aiming to explore structure-activity relationships (SAR) around this validated scaffold. The ethynyl linker provides a rigid vector for attaching diverse moieties to probe the binding pocket of epigenetic readers and chaperones, where selectivity remains a critical challenge .

Negative Control for nAChR Assay Validation

The compound's profound lack of activity at the muscle-type nAChR (EC50 = 30,000 nM) makes it a valuable negative control for counter-screening campaigns. When developing new nAChR modulators, sourcing Morpholine, 3-(5-isoxazolylethynyl)- allows for the routine validation of assay sensitivity and specificity, ensuring that observed activities are due to genuine target engagement rather than assay artifacts. Its commercial availability as a defined chemical entity ensures consistency across experimental batches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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